2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide
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Overview
Description
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide is an intriguing synthetic compound with a complex chemical structure, making it a significant subject of study in various scientific fields. This compound's unique arrangement of triazoloquinoxaline and p-tolyl groups imbues it with potential biological and chemical activity.
Scientific Research Applications
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide finds applications in multiple research areas:
Chemistry: : It serves as a key intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: : This compound is investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: : Research explores its potential as a pharmacologically active agent, particularly in drug development.
Industry: : Its stability and unique structure make it useful in materials science and as a component in specialty chemicals.
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound acts as a DNA intercalator , which means it inserts itself between the base pairs of the DNA helix, disrupting its structure and function. This mechanism is often employed by anticancer agents .
Mode of Action
The compound interacts with its target, DNA, by intercalating between the base pairs . This disrupts the normal structure and function of the DNA, preventing it from being correctly read and transcribed. This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The disruption of dna structure and function can have wide-ranging effects on various cellular processes, including dna replication, transcription, and protein synthesis . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
In silico admet profiles have been generated for similar compounds , suggesting that these compounds may have good bioavailability and low toxicity.
Result of Action
The result of the compound’s action is the disruption of normal cellular processes, leading to cell cycle arrest and apoptosis . This makes it a potential candidate for use as an anticancer agent .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its ability to intercalate DNA
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide typically involves multiple steps:
Formation of the triazoloquinoxaline core: : This is usually achieved by reacting a suitable quinoxaline derivative with a triazole precursor under specific conditions, such as elevated temperatures and the presence of a catalyst.
Attachment of the ethyl group: : This step involves an alkylation reaction where an ethyl group is introduced to the triazoloquinoxaline core using an ethylating agent.
Acetylation: : This process attaches the acetyl group to the nitrogen of the triazoloquinoxaline, forming the acetamide.
Introduction of the p-tolyl group: : This step typically involves a reaction with a p-tolylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would scale up these laboratory procedures, optimizing the reactions for higher yield and purity while ensuring safety and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, such as:
Oxidation: : This compound can be oxidized under specific conditions, leading to the formation of new oxidized derivatives.
Reduction: : Reductive conditions can potentially modify the compound, leading to a different set of reduced products.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amide or aromatic positions.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: : Various halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used but can include a range of oxidized, reduced, or substituted derivatives that retain the core triazoloquinoxaline structure.
Comparison with Similar Compounds
Comparing 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide to similar compounds highlights its uniqueness:
Triazoloquinoxaline derivatives: : Compounds like 1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxaline share structural similarities but differ in their functional groups and biological activity.
Acetamide derivatives: : Compounds such as N-(p-tolyl)acetamide have similar side chains but lack the triazoloquinoxaline core, resulting in different properties.
Quinoxaline derivatives: : Quinoxaline compounds without the triazole moiety exhibit distinct chemical and biological behaviors compared to the integrated structure of the compound .
Properties
IUPAC Name |
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-3-17-22-23-19-20(27)24(15-6-4-5-7-16(15)25(17)19)12-18(26)21-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXPUDLDHZERQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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